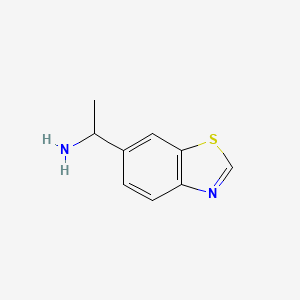

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWXJJFJILFTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Benzothiazol 6 Yl Ethan 1 Amine and Analogous Benzothiazole Amines

Conventional Synthetic Routes to Benzothiazole (B30560) Core Structures

The most established methods for synthesizing the benzothiazole ring system rely on the formation of the thiazole (B1198619) ring fused to a benzene (B151609) precursor. These routes are characterized by their reliability and broad applicability.

The cornerstone of traditional benzothiazole synthesis is the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. nih.govmdpi.comresearchgate.net This versatile method allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. The general mechanism involves an initial nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization and dehydration/oxidation to form the aromatic ring system. ekb.eg

Commonly used carbonyl partners include:

Aldehydes: Reaction with aldehydes is one of the most frequent methods, often proceeding under mild conditions. For instance, condensing 2-aminobenzenethiol with various aromatic aldehydes in the presence of a catalyst like H2O2/HCl in ethanol (B145695) can yield 2-arylbenzothiazoles in excellent yields. mdpi.comresearchgate.net

Carboxylic Acids and Acyl Chlorides: Direct condensation with carboxylic acids often requires harsher conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). nih.govderpharmachemica.com Acyl chlorides are more reactive and can form benzothiazoles under milder conditions, sometimes in the presence of a basic heterogeneous catalyst like KF·Al2O3 or in ionic liquids. mdpi.comnih.gov

Ketones and β-Diketones: Aryl methyl ketones can be converted into 2-acylbenzothiazoles in a one-pot reaction with 2-aminobenzenethiol under metal-free conditions. mdpi.com

These condensation reactions represent a robust and straightforward pathway to a wide array of 2-substituted benzothiazoles. mdpi.com

| Carbonyl Source | Catalyst/Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | H₂O₂/HCl, Ethanol, Room Temp | 2-Arylbenzothiazoles | Excellent | mdpi.com |

| Carboxylic Acids | Polyphosphoric Acid (PPA), High Temp | 2-Substituted Benzothiazoles | Moderate to Good | nih.gov |

| Acyl Chlorides | KF·Al₂O₃, Mild Conditions | 2-Substituted Benzothiazoles | High | nih.gov |

| Aryl Methyl Ketones | TsNBr₂, DMSO, 65°C | 2-Acylbenzothiazoles | Good | mdpi.com |

An alternative to direct condensation is the intramolecular cyclization of pre-formed acyclic precursors, such as thioamides or thioformanilides. nih.govmdpi.com This strategy involves first constructing a molecule that contains the necessary atoms and bonds, which then undergoes ring closure to form the benzothiazole system.

A prominent example is the cyclization of thioformanilides, which can be achieved using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at ambient temperature to produce benzothiazoles in high yields. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas or o-bromophenylthioamides. medicaljournalshouse.com These methods are particularly useful for synthesizing benzothiazoles with specific substitution patterns that may be difficult to achieve through direct condensation. indexcopernicus.com

Advanced and Green Chemistry Approaches in Benzothiazole Amine Synthesis

In response to the growing need for sustainable chemical processes, recent research has focused on developing more efficient and environmentally benign methods for benzothiazole synthesis. These advanced approaches often feature the use of novel catalysts, energy sources, and reaction media to reduce waste, shorten reaction times, and improve yields. mdpi.com

Transition metal catalysis has emerged as a powerful tool for constructing the benzothiazole core and its derivatives. dntb.gov.ua Various metals, including copper, palladium, ruthenium, and nickel, have been employed to facilitate key bond-forming steps. nih.gov

Copper Catalysis: Copper catalysts are widely used for synthesizing 2-substituted benzothiazoles. For example, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted products. mdpi.comorganic-chemistry.org Copper has also been used in three-component reactions of 2-iodophenylisocyanides, potassium sulfide, and various amines to yield 2-aminobenzothiazoles. nih.gov

Palladium Catalysis: Palladium catalysts, such as Pd/C, enable the ligand-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives under very mild, room-temperature conditions. organic-chemistry.org

Other Metals: Ruthenium (RuCl3) has been shown to catalyze the intramolecular oxidative coupling of N-arylthioureas, while nickel(II) catalysts can also be used for this transformation. nih.gov

These metal-catalyzed reactions often offer higher selectivity and functional group tolerance compared to traditional methods. mdpi.com

Microwave irradiation has been widely adopted as a green chemistry tool to accelerate organic reactions. semanticscholar.orgscielo.br In benzothiazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govresearchgate.net For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes can be completed in minutes under microwave irradiation, sometimes in green solvents like glycerol (B35011) or even under solvent-free conditions. nih.govresearchgate.net Similarly, the synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride is achieved in just 10 minutes with microwave heating. nih.gov

One-pot multicomponent reactions (MCRs) represent another key strategy in green synthesis. These reactions combine three or more reactants in a single vessel to form the final product, minimizing purification steps and solvent waste. nih.gov An effective three-component redox cyclization using haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate, yields 2-arylbenzothiazoles. nih.gov Another example involves the reaction of 2-iodoaniline (B362364) and aromatic aldehydes with thiourea (B124793) in refluxing water, using a copper(I) iodide nanocatalyst, to produce 2-substituted benzothiazoles. nanomaterchem.com

| Method | Key Features | Example Reaction | Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction time | 2-aminothiophenol + aldehydes in glycerol | Time reduced from hours to minutes | researchgate.net |

| Microwave-Assisted | Solvent-free, high efficiency | 2-aminothiophenol + fatty acids with P₄S₁₀ | Rapid (3-4 min), high yield | nih.gov |

| One-Pot MCR | Step economy, reduced waste | Haloanilines + arylacetic acids + S₈ | Scalable, readily available reagents | nih.gov |

| One-Pot MCR | Aqueous conditions, high purity | 2-iodoaniline + aldehydes + thiourea | High reusability of nanocatalyst | nanomaterchem.com |

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. They can function as both the solvent and the catalyst in chemical reactions. researchgate.net In benzothiazole synthesis, Brønsted acidic ionic liquids have been used to catalyze the condensation of o-aminothiophenols with aldehydes at room temperature without any additional solvent. researchgate.netaip.org Another approach involves using an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), to facilitate the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes under solvent- and catalyst-free conditions. organic-chemistry.org More advanced systems utilize ionic liquids immobilized on magnetic nanoparticles, which allows for easy separation and recycling of the catalyst, further enhancing the green credentials of the process. nanomaterchem.comnanomaterchem.com

Regioselective Functionalization Approaches

The synthesis of 6-substituted benzothiazoles, such as 1-(1,3-benzothiazol-6-yl)ethan-1-amine, hinges on regioselective functionalization. This control over the position of substituents on the benzothiazole core is critical for defining the molecule's ultimate properties and function. Two primary strategies are employed: building the benzothiazole ring from an already substituted benzene derivative or selectively functionalizing the pre-formed benzothiazole ring system.

One of the most prevalent methods for constructing the benzothiazole skeleton involves the cyclization of 2-aminobenzenethiols with various carbonyl-containing compounds. mdpi.com To achieve 6-substitution, the synthesis typically starts with a para-substituted aniline. For instance, the synthesis of 6-fluoro-2-aminobenzothiazole begins with 4-fluoroaniline, which is reacted with potassium thiocyanate (B1210189) and bromine in acetic acid to form the target molecule. researchgate.net A similar pathway can be envisioned for this compound, likely starting from a protected form of 4-aminoacetophenone.

Direct C-H functionalization of the benzothiazole ring offers an alternative, more atom-economical approach. While functionalization at the C2 position is common, achieving regioselectivity at other positions, particularly on the benzene ring portion, presents a greater challenge. nih.govacs.org Advanced catalytic methods, such as iridium-catalyzed C-H borylation, have emerged as powerful tools for introducing functionality at specific sites. acs.orgdiva-portal.orgnih.gov These reactions can generate borylated benzothiazole intermediates that are versatile building blocks for further derivatization through cross-coupling reactions, allowing for the introduction of various functional groups at the C4, C5, C6, and C7 positions. acs.orgdiva-portal.org For example, a regioselective Ir-catalyzed borylation has been shown to favor the C5 position, but can also produce 4,6-diborylated products, which could be selectively functionalized to yield 6-substituted derivatives. acs.orgnih.gov

Another regioselective approach involves the Cadogan reaction, a reductive cyclization method. This has been used to synthesize fused benzothiadiazole systems with high regioselectivity, which is attributed to differences in the nucleophilicity of various positions on the BTD core. acs.org Such principles of regiocontrol based on electronic properties are fundamental to designing synthetic routes for specifically substituted benzothiazoles.

The table below summarizes key regioselective strategies applicable to the synthesis of substituted benzothiazoles.

| Strategy | Description | Key Reagents/Catalysts | Position(s) Functionalized |

| Cyclization | Building the benzothiazole ring from a pre-substituted benzene precursor (e.g., a para-substituted aniline). | 2-Aminobenzenethiols, Carbonyl compounds, KSCN, Bromine | C4, C5, C6, C7 (depending on starting material) |

| C-H Borylation | Direct, regioselective introduction of a boryl group onto the benzothiazole core, which can be further functionalized. | Iridium catalysts, BPin (Bis(pinacolato)diboron) | C4, C5, C6, C7 |

| C-H Functionalization | Direct functionalization of C-H bonds, often at the most reactive C2 position. | Triphenylphosphine | C2 |

| Cadogan Reaction | Reductive cyclization to form fused heterocyclic systems with high regioselectivity. | Nitroarenes | Varies (e.g., C4/C6) |

Derivatization Strategies for this compound and its Analogues

The primary amine group of this compound is a key handle for a wide array of chemical modifications. These derivatization strategies allow for the exploration of the chemical space around the benzothiazole scaffold, enabling the fine-tuning of its biological and material properties.

N-Alkylation and Schiff Base Formation

N-Alkylation: The nucleophilic nature of the primary amine allows for N-alkylation reactions, introducing alkyl or aryl groups. While studies on the endocyclic nitrogen alkylation of 2-aminobenzothiazoles are documented mdpi.com, the principles can be applied to the exocyclic amine of the target compound. Typically, this involves reacting the amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base is crucial to control the degree of alkylation and prevent side reactions. For instance, CuO-NiO/γ-Al2O3 has been used as a catalyst for the N-alkylation of diamines with alcohols. researchgate.net

Schiff Base Formation: The reaction of the primary amine with aldehydes or ketones provides a straightforward route to Schiff bases (or imines). This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. iosrjournals.org Numerous studies have reported the synthesis of Schiff bases from various 2-amino- and 6-aminobenzothiazole (B108611) derivatives with a wide range of aromatic and heteroaromatic aldehydes. rjpbcs.comniscpr.res.innih.govuobaghdad.edu.iq These reactions are often high-yielding and produce crystalline products. The formation of the azomethine (-N=CH-) group is a key structural modification that significantly alters the electronic and steric properties of the parent amine.

The following table presents examples of conditions used for Schiff base formation with analogous benzothiazole amines.

| Benzothiazole Amine | Aldehyde/Ketone | Solvent | Catalyst/Conditions | Product Type |

| 2-Amino-6-nitrobenzothiazole | Various aromatic aldehydes | Ethanol | Glacial acetic acid, reflux | N-benzylidene-6-nitro[d]thiazol-2-amine derivatives rjpbcs.com |

| 2-Aminobenzothiazole (B30445) | o-Vanillin | Ethanol | Reflux, 1:1 molar ratio | Imine derivative nih.gov |

| 2-Aminobenzothiazole | Various aromatic aldehydes | Methanol | Mo-Al2O3 composite, p-toluenesulfonic acid, room temp. niscpr.res.in | (E)-N-(benzo[d]thiazol-2-yl)-1-arylmethanimine derivatives niscpr.res.in |

| 2-Amino-1,3-benzothiazole | Various aromatic aldehydes | Ethanol | Condensation reaction | Schiff base derivatives iosrjournals.org |

Amide and Carbamate (B1207046) Linkage Strategies

Amide Formation: The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. pulsus.com The primary amine of this compound can be acylated by reacting with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides). Direct condensation with a carboxylic acid often requires a coupling agent (e.g., carbodiimides) or a catalyst like TiCl4 to facilitate the reaction. nih.gov A more common and efficient laboratory method involves the reaction of the amine with a more reactive acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. nih.govrsc.org This approach has been used to synthesize a series of benzothiazole amide derivatives from 2-aminobenzothiazole and various cinnamic acid chlorides. nih.gov

Carbamate Formation: Carbamates are structurally related to amides and can be synthesized from the amine through several routes. organic-chemistry.orgnih.gov A common method involves the reaction of the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. Alternatively, reaction with an isocyanate will yield a substituted urea, while reaction with phosgene (B1210022) or a phosgene equivalent followed by an alcohol will produce the carbamate. organic-chemistry.org A one-pot synthesis of carbamates from amines, carbon dioxide, and alkyl halides has also been developed, offering a greener alternative. nih.gov Research has specifically detailed a method for synthesizing 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 position, starting from the 1,4-addition of thioacetic acid to a benzoquinone diimine derivative, followed by cyclization. researchgate.net This highlights a pathway to incorporate the carbamate functionality directly onto the benzothiazole ring system.

The table below outlines common strategies for amide and carbamate synthesis from primary amines.

| Linkage Type | Reagents | Conditions | Byproduct(s) |

| Amide | Carboxylic Acid + Coupling Agent | Room temp. or heating | Varies with coupling agent |

| Amide | Acyl Chloride | Base (e.g., pyridine, triethylamine), 0 °C to room temp. | Amine hydrochloride salt |

| Carbamate | Alkyl/Aryl Chloroformate | Base (e.g., pyridine, NaOH) | Amine hydrochloride salt |

| Carbamate | Isocyanate | Typically no catalyst needed | None |

| Carbamate | Amine, CO2, Alkyl Halide | Cesium carbonate, TBAI | Cesium halide |

Advanced Spectroscopic and Structural Characterization of 1 1,3 Benzothiazol 6 Yl Ethan 1 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of benzothiazole (B30560) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

In ¹H NMR spectra of benzothiazole analogues, protons on the aromatic benzothiazole ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. arabjchem.orgrsc.org For instance, in studies of N-benzothiazol-2-yl benzamide (B126) derivatives, aromatic protons were observed in the range of 7.42–8.43 ppm. japsonline.com Protons of substituents on the benzothiazole core resonate at characteristic chemical shifts; for example, methyl (CH₃) protons on the ring are typically observed around δ 2.3-2.5 ppm. arabjchem.org The protons of the ethylamine (B1201723) side chain in analogues would be expected in the aliphatic region, with the methine (CH) proton appearing further downfield due to its proximity to the amine and the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Carbons within the benzothiazole ring system typically resonate between δ 115 and 155 ppm. arabjchem.orgjapsonline.com The C=N carbon of the thiazole (B1198619) ring is particularly characteristic, often appearing far downfield. For example, in certain N-benzothiazol-2-yl benzamide derivatives, this C=N carbon was identified at δ 175.36 ppm, while the carbonyl (C=O) carbon of the amide linkage was found at δ 165.23 ppm. japsonline.com Spectroscopic data from various benzothiazole analogues are detailed in the table below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzothiazole Analogues Data presented in this table is interactive and can be sorted by column.

| Compound Class | Nucleus | Functional Group | Chemical Shift (ppm) | Source(s) |

|---|---|---|---|---|

| 6-Methyl-1,3-benzothiazol-2-amine Derivatives | ¹H | CH₃-Benzothiazole | 2.32 - 2.46 | arabjchem.org |

| 6-Methyl-1,3-benzothiazol-2-amine Derivatives | ¹H | Aromatic-H | 6.65 - 7.87 | arabjchem.org |

| N-Benzothiazol-2-yl Benzamide Derivatives | ¹H | Aromatic-H | 7.42 - 8.43 | japsonline.com |

| Substituted Benzothiazole Derivatives | ¹H | Aromatic-H | 7.31 - 8.11 | rsc.org |

| 6-Methyl-1,3-benzothiazol-2-amine Derivatives | ¹³C | CH₃-Benzothiazole | 21.56 - 21.88 | arabjchem.org |

| 6-Methyl-1,3-benzothiazol-2-amine Derivatives | ¹³C | Aromatic-C | 115.23 - 149.89 | arabjchem.org |

| N-Benzothiazol-2-yl Benzamide Derivatives | ¹³C | Aromatic-C | 118.11 - 153.02 | japsonline.com |

High-Resolution Mass Spectrometry (HRMS) Applications in Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to confirm the molecular formula of a synthesized benzothiazole analogue, distinguishing it from other compounds with the same nominal mass.

This technique is crucial for verifying the successful synthesis of target compounds. rsc.org For example, in the characterization of various benzothiazole derivatives, HRMS analysis provides experimentally determined masses that closely match the theoretically calculated masses for the expected molecular formulas. The data is often reported as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The close correlation between the calculated and found mass values serves as strong evidence for the compound's identity and elemental composition. nih.gov

Table 2: HRMS Data for a Representative Benzothiazole Analogue Data presented in this table is interactive and can be sorted by column.

| Compound | Molecular Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Source(s) |

|---|---|---|---|---|---|

| (E)-2-(2-(3-methyl-2-thienylidene)hydrazinyl)benzothiazole | C₁₂H₁₁N₃S₂ | [M+H]⁺ | 289 | 289 | nih.gov |

X-ray Diffraction for Crystalline Structure Determination

Studies on crystalline benzothiazole derivatives have shown that the fused benzothiazole ring system is typically planar or nearly planar. nih.govresearchgate.net For example, in the crystal structure of 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol, the benzothiazole unit was found to be essentially planar, with a maximum deviation of only -0.0099 Å for the sulfur atom. nih.gov Similarly, another analysis showed the dihedral angle between the fused benzene (B151609) and thiazole rings to be just 1.2°. researchgate.net This planarity is a key structural feature of the benzothiazole core. X-ray diffraction data also confirms intramolecular interactions, such as hydrogen bonds, which influence the molecule's conformation. nih.gov

Table 3: Single Crystal X-ray Diffraction Data for a Benzothiazole Analogue Data presented in this table is interactive and can be sorted by column.

| Parameter | 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₂S | nih.gov |

| Molecular Weight | 271.32 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 9.8739 (5) | nih.gov |

| b (Å) | 9.6222 (4) | nih.gov |

| c (Å) | 13.3644 (6) | nih.gov |

| β (°) | 95.269 (2) | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For analogues of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, key characteristic absorption bands confirm the presence of the benzothiazole core and its substituents. The C=N stretching vibration of the thiazole ring is typically observed in the range of 1630-1570 cm⁻¹. nih.govqu.edu.iq The stretching vibration for the C-S bond is found at lower wavenumbers, often around 690-665 cm⁻¹. japsonline.comqu.edu.iq Aromatic C-H stretching is generally seen above 3000 cm⁻¹, while the primary amine (NH₂) of the ethanamine side chain would exhibit characteristic N-H stretching bands in the region of 3400-3200 cm⁻¹. qu.edu.iq

Table 4: Characteristic FTIR Absorption Bands for Benzothiazole Analogues Data presented in this table is interactive and can be sorted by column.

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H (Amine) | Stretch | 3344 | qu.edu.iq |

| C-H (Aromatic) | Stretch | 3025 - 3080 | qu.edu.iqresearchgate.net |

| C=N (Thiazole Ring) | Stretch | 1576 - 1630 | nih.govqu.edu.iq |

| C=C (Aromatic Ring) | Stretch | 1442 - 1473 | rsc.org |

Computational Chemistry and Molecular Modeling of 1 1,3 Benzothiazol 6 Yl Ethan 1 Amine Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzothiazole (B30560) derivatives to calculate their geometric and electronic properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption and emission spectra. researchgate.net

DFT calculations are employed to optimize the ground-state geometries of benzothiazole derivatives and to determine their electronic properties. researchgate.net Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular reactivity and stability. scirp.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In benzothiazole derivatives, the distribution of HOMO and LUMO orbitals can reveal regions susceptible to electrophilic and nucleophilic attack, respectively. For instance, studies on various benzothiazole derivatives have shown that HOMO is often delocalized across the molecule, while the LUMO is frequently localized on the benzothiazole moiety, indicating this region is prone to accepting electrons. researchgate.net

Table 1: Examples of Calculated Electronic Properties for Benzothiazole Derivatives Note: The values below are illustrative of typical findings for benzothiazole derivatives and are not specific to 1-(1,3-Benzothiazol-6-yl)ethan-1-amine unless otherwise stated.

| Descriptor | Typical Value Range | Significance |

| EHOMO | -6.0 to -8.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 5.5 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scirp.org |

| Hardness (η) | ~1.3 eV | Measures resistance to change in electron distribution. nih.gov |

| Softness (σ) | ~0.4 eV | Reciprocal of hardness; indicates polarizability. nih.gov |

This table is interactive. You can sort and filter the data.

TD-DFT is the primary computational method for investigating the excited-state properties of molecules, including their absorption and emission characteristics. researchgate.net For benzothiazole derivatives, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). researchgate.net These theoretical predictions are crucial for interpreting experimental UV-Vis absorption spectra.

Studies on related benzothiazole compounds have revealed fascinating photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), particularly in derivatives with substituted amino groups. mdpi.com The ESIPT process involves the transfer of a proton in the excited state, leading to a tautomeric form that emits fluorescence at a significantly longer wavelength (a large Stokes shift) than the normal form. mdpi.com

Furthermore, TD-DFT helps elucidate the mechanisms of fluorescence and phosphorescence. The presence of heavy atoms in a derivative can promote intersystem crossing from a singlet excited state to a triplet state, potentially leading to phosphorescence, which is characterized by a much longer emission lifetime. mdpi.com The nature of the solvent can also play a critical role in the deactivation pathways of the excited state, influencing properties like intramolecular charge transfer (ICT), which can be modeled computationally. researchgate.net

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule) to form a stable complex. It is extensively used to understand the interactions between potential drug candidates, such as this compound derivatives, and their biological targets.

Docking simulations place a ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

These simulations provide detailed 3D models of the ligand-receptor complex, revealing key intermolecular interactions such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often the main driving force for binding.

π-π stacking: Interactions between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

For various benzothiazole derivatives, docking studies have successfully predicted binding modes with a range of protein targets. For example, studies have shown that these compounds can interact with the active sites of enzymes like cholinesterases, kinases, and bacterial enzymes through a network of hydrogen bonds and hydrophobic interactions. biointerfaceresearch.comnih.gov The binding mode of fluorinated benzothiazole carbamates with acetylcholinesterase (AChE), for instance, was determined using covalent docking methodologies. nih.gov Similarly, hybrid molecules of benzothiazole have been docked into the active site of histone deacetylase 8 (HDAC8), with calculated binding affinities lower (i.e., stronger) than the reference ligand. dntb.gov.uauomustansiriyah.edu.iq

Beyond elucidating binding modes, molecular docking is a powerful tool for hypothesis generation and identifying potential new biological targets for a compound or a class of compounds. By screening a library of derivatives against a panel of known protein structures, researchers can identify putative molecular targets that may be responsible for the observed biological activity or suggest new therapeutic applications.

Computational studies on benzothiazole derivatives have identified several potential targets implicated in various diseases.

Table 2: Putative Molecular Targets for Benzothiazole Derivatives Identified via Molecular Docking

| Putative Target | Therapeutic Area | Key Findings from Docking |

| p56lck Kinase | Cancer | Identified as a competitive inhibitor, with interactions in the hinge region and allosteric site. biointerfaceresearch.com |

| DNA Gyrase | Antibacterial | Docking scores were found to be consistent with antimicrobial activity. researchgate.net |

| Dihydropteroate Synthase (DHPS) | Antibacterial | Benzothiazole derivatives showed favorable interactions within the enzyme's active site. mdpi.comnih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Carbamate (B1207046) derivatives form a covalent bond with the catalytic serine residue. nih.gov |

| Histone Deacetylase 8 (HDAC8) | Cancer | Hybrid molecules chelate the active site zinc ion and form hydrogen bonds, showing strong binding affinities. dntb.gov.uauomustansiriyah.edu.iq |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates chemical descriptors of molecules to their activity.

For benzothiazole derivatives, QSAR models have been developed to predict various biological activities, including antimalarial, antihistaminic, and enzyme inhibitory effects. researchgate.netakjournals.comnih.gov The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a selection of these descriptors with the observed biological activity (e.g., pIC₅₀). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives.

A study on the antimalarial activity of benzothiazole derivatives yielded the following QSAR equation: Log IC₅₀ = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) researchgate.net

This equation demonstrates how atomic charges (q) on specific carbons, frontier orbital energies (ELUMO, EHOMO), and polarizability (α) can be used to predict the antimalarial potency. researchgate.net The quality of a QSAR model is assessed using several statistical parameters.

Table 3: Statistical Parameters for a Representative QSAR Model of Benzothiazole Derivatives

| Parameter | Description | Value |

| n | Number of compounds in the dataset | 13 |

| r | Correlation coefficient | 0.994 |

| r² | Coefficient of determination | 0.987 |

| SE | Standard Error of the estimate | 0.094 |

| PRESS | Predicted Residual Sum of Squares | 0.348 |

| Q² | Cross-validated correlation coefficient | 0.80 |

Source: Data adapted from QSAR studies on benzothiazole and related derivatives. researchgate.netnih.gov This table is interactive. You can sort and filter the data.

These statistical validations are crucial to ensure that the model is robust and has predictive power for external datasets, making QSAR a valuable tool for in silico drug design. nih.gov

In Silico ADME and Drug Likeness Property Predictions for Research Design

Detailed computational analyses of various benzothiazole derivatives have been conducted to evaluate their potential as drug candidates. These studies typically employ a range of software and web-based tools, such as SwissADME, Molinspiration, and admetSAR, to calculate key molecular descriptors. ugm.ac.idijprajournal.comderpharmachemica.com The primary goal is to filter out compounds that are likely to fail in later development stages due to poor pharmacokinetics.

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, a set of guidelines used to evaluate if a compound is likely to be an orally active drug in humans. wikipedia.orglindushealth.com This rule stipulates that a potential oral drug candidate should generally violate no more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (log P) not exceeding 5

Research on diverse series of benzothiazole derivatives consistently demonstrates a strong adherence to these principles. For example, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives found that all synthesized compounds complied with Lipinski's Rule of Five, indicating good drug-likeness properties. nih.gov Similarly, another investigation of novel 2-aminobenzothiazole (B30445) derivatives confirmed their adherence to the rule, supporting their potential for oral bioavailability. ijprajournal.commdpi.com

Beyond Lipinski's rule, other parameters are crucial for a more nuanced understanding of a compound's potential. The Topological Polar Surface Area (TPSA), which is the sum of surfaces of polar atoms in a molecule, is a key predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. derpharmachemica.com Veber's rule further refines predictions of oral bioavailability by stating that compounds with a TPSA of 140 Ų or less and 10 or fewer rotatable bonds are more likely to be orally active. nih.gov Studies on benzothiazole derivatives have shown that these compounds often satisfy Veber's rule, suggesting good intestinal absorption. nih.gov

The following tables summarize typical in silico ADME and drug-likeness data reported for various series of benzothiazole derivatives, offering a blueprint for the computational evaluation of novel this compound analogs.

Table 1: Predicted Physicochemical and ADME Properties of Representative Benzothiazole Derivatives

Table 2: Drug-Likeness and Rule-Based Compliance of Benzothiazole Derivatives

Collectively, these findings from related benzothiazole scaffolds underscore the power of in silico predictions in modern medicinal chemistry. By applying these computational screening funnels to novel this compound derivatives, researchers can intelligently design molecules with a higher probability of possessing favorable ADME profiles and drug-like characteristics, thereby streamlining the path from initial concept to experimental validation.

Structure Activity Relationship Sar Studies for 1 1,3 Benzothiazol 6 Yl Ethan 1 Amine and Its Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of benzothiazole (B30560) derivatives can be significantly modulated by the nature and position of various substituents on the core structure. SAR studies have demonstrated that modifications at the C-2 and C-6 positions of the benzothiazole ring are particularly influential. jyoungpharm.org

Investigations into a series of N'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazides revealed that substituents on the benzohydrazide (B10538) portion play a crucial role in their anti-inflammatory and analgesic properties. jyoungpharm.org For instance, the presence of an amide group (NHC=O) and an iodo group on a benzene (B151609) ring attached to the core structure was found to be important for potent analgesic activity. jyoungpharm.org Specifically, a compound featuring a 2-iodo benzene group demonstrated the highest analgesic effect, comparable to the standard drug celecoxib. jyoungpharm.org Furthermore, the position of the substituent on the benzohydrazide ring was critical; a hydroxyl (-OH) group in the para position also resulted in significant analgesic activity, highlighting the importance of a ring-activating group at this location. jyoungpharm.org

In the context of antimicrobial activity, SAR studies on 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamides have shown that both the substituent at the C-6 position and the nature of the amino group are key determinants of potency. nih.gov Derivatives with a methoxy (B1213986) group at the C-6 position (BTC-j) and a nitro group at the C-6 position (BTC-r), both combined with a pyridine-3-ylamino group in the acetamide (B32628) side chain, were identified as having good antimicrobial potential. nih.gov Compound BTC-j, in particular, showed strong antibacterial activity against various strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 12.5 μg/mL. nih.gov

Further studies on other benzothiazole derivatives confirmed the importance of substituent positioning. For antibacterial agents, compounds with substitutions at the para-position were generally found to be more active than those with meta-substitutions. ijrpc.com The nature of the substituent also matters; in some series, electron-donating groups like methoxy enhanced activity against certain bacterial strains, while electron-withdrawing groups like nitro or chloro were beneficial in other cases. researchgate.netmdpi.com This indicates that the optimal substituent is often target-dependent.

Table 1: Impact of Substituent Variation on Biological Activity of Benzothiazole Derivatives

| Compound Series | Position of Variation | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Benzothiazole-benzohydrazides | Benzohydrazide Ring | 2-Iodo | High analgesic activity | jyoungpharm.org |

| Benzothiazole-benzohydrazides | Benzohydrazide Ring | 4-Hydroxy | Significant analgesic activity | jyoungpharm.org |

| Benzothiazole-benzohydrazides | Benzohydrazide Ring | 4-Nitro | Lower anti-inflammatory activity than 2-Iodo derivative | jyoungpharm.org |

| N-(benzothiazol-2-yl) acetamides | C-6 of Benzothiazole | Methoxy | Good antibacterial activity | nih.gov |

| N-(benzothiazol-2-yl) acetamides | C-6 of Benzothiazole | Nitro | Good antimicrobial potential | nih.gov |

| N-Substituted (benzothiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Phenyl ring on amine | Para-substitution | More active than meta-substitution | ijrpc.com |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a pivotal factor in the biological activity of chiral compounds, including derivatives of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions, meaning one stereoisomer of a drug may bind with much higher affinity and produce a stronger effect than another. nih.gov

Research on chiral compounds has consistently shown that different enantiomers or diastereoisomers of a molecule can have vastly different biological activities. nih.gov For example, in studies of nature-inspired compounds structurally related to the benzothiazole class, it was found that only specific isomers displayed significant biological effects. nih.govnih.gov In one such study, only the (5S, αS) isomers showed potent antiplasmodial activity. nih.gov This pronounced difference suggests that the biological uptake mechanism, such as an L-amino acid transport system, may be stereoselective, preferentially transporting one isomer across cell membranes. nih.govnih.gov

Development and Refinement of Pharmacophore Models

Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzothiazole derivatives, pharmacophore models serve as valuable tools for understanding SAR, guiding the design of new, more potent compounds, and screening virtual libraries to find novel active molecules. researchgate.netnih.gov

A typical pharmacophore model for a series of active benzothiazole derivatives will define the spatial relationships between key features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For example, a pharmacophore model was developed and validated using a set of active and inactive benzothiazole compounds. The model identified essential features for activity, including hydrogen-bond acceptors, a hydrophobic group, and an aromatic ring system, and mapped their optimal geometric arrangement. researchgate.net

In a study on related 1,4-benzothiazine derivatives targeting colon cancer, a common pharmacophore model with the designation ADHRR was generated. nih.gov This model included features such as one hydrogen bond acceptor (A), one hydrogen bond donor (D), one hydrophobic group (H), and two aromatic rings (R). nih.gov Such models are then used to create predictive three-dimensional quantitative structure-activity relationship (3D-QSAR) hypotheses, which correlate the molecular properties of the compounds with their biological activity. nih.gov These refined models provide a deeper understanding of the ligand-receptor interactions at the atomic level and offer a rational basis for further chemical modifications to enhance potency and selectivity. nih.govnih.gov

Emerging Research Directions and Future Prospects for 1 1,3 Benzothiazol 6 Yl Ethan 1 Amine in Chemical Biology

Development of Novel Molecular Probes and Biosensors

The structural characteristics of 1-(1,3-benzothiazol-6-yl)ethan-1-amine make it a promising candidate for the development of novel molecular probes and biosensors. The benzothiazole (B30560) moiety is known to exhibit fluorescent properties, a key feature for a molecular probe. The primary amine group on the ethanamine side chain offers a reactive handle for conjugation to various biomolecules or for modification with reporter groups.

Table 1: Potential Modifications of this compound for Probe Development

| Modification Site | Reagent/Strategy | Potential Application |

| Ethan-1-amine | N-hydroxysuccinimide (NHS) esters, isothiocyanates | Labeling of proteins, peptides, or nucleic acids |

| Benzothiazole ring | Electrophilic aromatic substitution | Tuning of photophysical properties (e.g., wavelength, quantum yield) |

| Amine group | Coordination with metal ions | Development of ion-selective sensors |

Detailed research into the photophysical properties of this compound is a necessary first step. Characterization of its absorption and emission spectra, quantum yield, and sensitivity to environmental factors such as pH and polarity will be crucial. Subsequent derivatization could lead to the creation of probes for specific biological targets or cellular environments. For instance, conjugation to a peptide sequence could target a specific enzyme, with changes in the fluorescence signal upon binding providing a readout of enzyme activity.

Integration in Functional Materials and Optoelectronic Applications

Benzothiazole derivatives are recognized for their utility in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. The electron-deficient nature of the benzothiazole ring system contributes to the desirable electronic properties of these materials. The ethanamine substituent in this compound could serve as an anchoring group for polymerization or for grafting onto surfaces, facilitating the creation of novel functional materials.

The incorporation of this compound into polymers could lead to materials with unique photoluminescent or conductive properties. For example, polymerization of a derivatized form of this compound could yield a polymer with applications in organic electronics. The specific substitution pattern on the benzothiazole ring can significantly influence the electronic band gap and charge transport properties of the resulting material.

Advanced Theoretical Chemistry for Predictive Molecular Design

Computational chemistry and theoretical modeling offer powerful tools to predict the properties and behavior of molecules like this compound before engaging in extensive synthetic efforts. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for predicting its photophysical and electronic properties.

Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets, such as enzymes or receptors. This in silico screening can help to prioritize compounds for synthesis and experimental testing, accelerating the discovery of new bioactive molecules.

Table 2: Key Parameters from Theoretical Calculations and Their Significance

| Calculated Parameter | Significance |

| HOMO-LUMO energy gap | Prediction of absorption/emission wavelengths and electronic properties |

| Molecular electrostatic potential (MESP) | Identification of sites for non-covalent interactions and reactivity |

| Dipole moment | Indication of polarity and solubility |

| Bond lengths and angles | Understanding of molecular geometry and steric effects |

Exploration of Sustainable Synthetic Approaches

The development of environmentally friendly and efficient synthetic routes to this compound and its derivatives is a critical aspect of its future utility. Traditional methods for the synthesis of benzothiazoles often involve harsh reagents and reaction conditions. Modern synthetic chemistry is increasingly focused on "green" chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Potential sustainable approaches for the synthesis of this compound could include:

Catalytic methods: Utilizing transition metal or organocatalysts to promote the desired bond formations under milder conditions.

One-pot reactions: Combining multiple synthetic steps into a single reaction vessel to reduce solvent use and purification steps.

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids.

Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction times and improve yields.

Research in this area would not only make the synthesis of this compound more economical and environmentally friendly but could also lead to the discovery of novel synthetic methodologies applicable to a wider range of benzothiazole derivatives.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example:

- Nucleophilic Substitution : Reacting 6-bromo-1,3-benzothiazole with ethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to facilitate substitution .

- Reductive Amination : Using sodium cyanoborohydride (NaBH₃CN) to reduce an imine intermediate formed between 1,3-benzothiazole-6-carbaldehyde and ethylamine.

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) may degrade the benzothiazole ring; optimal range is 60–80°C.

- Catalyst : Palladium catalysts (e.g., Pd/C) improve yield in hydrogenation steps but require inert atmospheres.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.3–1.5 ppm (CH₃ in ethylamine), δ 7.2–8.1 ppm (aromatic protons on benzothiazole). ¹³C NMR confirms the presence of the thiazole ring (C-S at ~165 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (e.g., 180.25 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

- Elemental Analysis : Verify C, H, N, S percentages against theoretical values (e.g., C: 59.97%, H: 5.59%, N: 15.54%, S: 17.80%) .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents on the benzothiazole ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Electron-donating groups (e.g., -OCH₃ at position 6) increase electron density on the benzothiazole ring, enhancing nucleophilicity in Suzuki-Miyaura couplings. For example:

- Experimental Design : React the amine with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Compare reaction rates and yields between methoxy-substituted and unsubstituted derivatives.

- Data Analysis : Kinetic studies (via UV-Vis or LC-MS) show methoxy-substituted derivatives achieve ~70% yield in 12 hrs vs. 50% for unsubstituted analogs. Steric hindrance from bulky substituents (e.g., -CF₃) may reduce reactivity .

Q. Q4. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles:

- Assay Optimization :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify therapeutic vs. toxic thresholds.

- Cell Line Specificity : Compare activity in Gram-positive (e.g., S. aureus) vs. Gram-negative bacteria (E. coli) or cancer cell lines (HeLa vs. MCF-7).

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., oxidized amines) that may contribute to cytotoxicity. Reproduce assays with rigorously purified batches .

Q. Q5. How does the crystal packing of this compound derivatives affect their solubility and stability?

Methodological Answer: X-ray crystallography reveals intermolecular interactions:

- Hydrogen Bonding : N-H⋯N bonds between amine groups and thiazole nitrogens form dimers, reducing solubility in nonpolar solvents.

- Solubility Testing : Use the shake-flask method in buffers (pH 2–12) to correlate crystal structure with solubility. Derivatives with -CH₃ substituents show 20% higher solubility in DMSO than -Cl analogs .

- Stability Studies : Monitor degradation under UV light via accelerated stability testing (40°C/75% RH for 4 weeks). Amorphous forms degrade faster than crystalline forms due to weaker intermolecular forces .

Methodological Challenges

Q. Q6. What advanced techniques are recommended for analyzing reaction intermediates in the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.